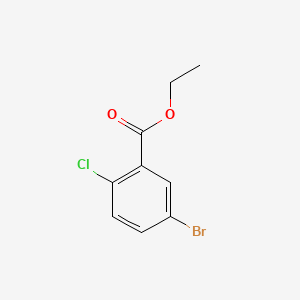

Ethyl 5-bromo-2-chlorobenzoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-bromo-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGWDYLEMSMUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226919 | |

| Record name | Ethyl 5-bromo-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76008-73-6 | |

| Record name | Ethyl 5-bromo-2-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76008-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-bromo-2-chloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076008736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-bromo-2-chloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 5-bromo-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 5-bromo-2-chloro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Halogenated Benzoates in Chemical Research

Halogenated benzoates are a class of organic compounds that have found extensive use as intermediates in a wide array of chemical syntheses. tcichemicals.com Their utility stems from the presence of halogen atoms, which can be readily transformed into other functional groups through various cross-coupling reactions and nucleophilic substitutions. This reactivity makes them invaluable in the synthesis of complex molecules. tcichemicals.com

In the realm of medicinal chemistry, these compounds are crucial for the development of new pharmaceuticals and agrochemicals. evitachem.comindiamart.com The incorporation of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, halogenated benzoates are employed in the production of specialty chemicals and advanced materials where specific functional groups are required to achieve desired performance characteristics. evitachem.comvulcanchem.com Research has also delved into the effects of halogen bonding on the spectroscopic properties of halogenated uranyl benzoates, highlighting their importance in fundamental chemical studies. osti.gov

Synthetic Methodologies for Ethyl 5 Bromo 2 Chlorobenzoate and Its Precursors

Precursor Synthesis

The synthesis of ethyl 2-bromo-4-chlorobenzoate is primarily achieved through the direct esterification of its corresponding carboxylic acid, 2-bromo-4-chlorobenzoic acid. This precursor acid can be synthesized via multiple routes, which subsequently lead to the final ester product.

The most prevalent and direct pathway to obtain ethyl 2-bromo-4-chlorobenzoate is the Fischer esterification of 2-bromo-4-chlorobenzoic acid. This reaction involves heating the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of strong acid, such as sulfuric acid. The mixture is typically heated under reflux to drive the reaction to completion, often overnight. This method is noted for its efficiency and high purity of the resulting product. For industrial-scale production, continuous flow esterification is often preferred to optimize reaction control and yield.

An alternative two-step approach involves the initial conversion of 2-bromo-4-chlorobenzoic acid into its more reactive acyl chloride derivative, 2-bromo-4-chlorobenzoyl chloride. This is commonly accomplished using thionyl chloride. The resulting acid chloride is then reacted with ethanol to form the ethyl ester.

The precursor, 2-bromo-4-chlorobenzoic acid, can be prepared through several synthetic strategies. One common method is the Sandmeyer reaction, starting from 2-amino-4-chlorobenzoic acid. guidechem.com This process involves diazotization of the amino group with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by the introduction of bromine using a copper(I) bromide catalyst. guidechem.com Another synthetic route starts with the bromination of 2-chlorobenzonitrile, followed by the hydrolysis of the nitrile group to a carboxylic acid.

A different approach to synthesizing 2-bromo-4-chlorobenzoic acid involves the oxidation of a crude anthrone (B1665570) precursor using potassium dichromate in acetic acid, which has been reported to produce the acid in high yield. guidechem.com

Table 1: Synthetic Methods for Ethyl 2-bromo-4-chlorobenzoate and its Precursor

| Product | Starting Material | Key Reagents & Conditions | Yield (%) |

| Ethyl 2-bromo-4-chlorobenzoate | 2-bromo-4-chlorobenzoic acid | Ethanol, Sulfuric acid, Reflux (overnight) | 95% |

| 2-bromo-4-chlorobenzoyl chloride | 2-bromo-4-chlorobenzoic acid | Thionyl chloride, Reflux (3 hours) | Not specified |

| Ethyl 2-bromo-4-chlorobenzoate | 2-bromo-4-chlorobenzoyl chloride | Ethanol, Room temperature | Not specified |

| 2-bromo-4-chlorobenzoic acid | 2-amino-4-chlorobenzoic acid | 1. Sodium nitrite, Hydrobromic acid (48%), 0°C, 2 hours2. Copper bromide, Aqueous solution, Room temperature (overnight) | 59% guidechem.com |

| 2-bromo-4-chlorobenzoic acid | Crude anthrone | Potassium dichromate (saturated aqueous solution), Acetic acid, 90°C, 1 hour | 85.2% guidechem.com |

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. diva-portal.org The reactivity and regioselectivity of EAS on the ethyl 5-bromo-2-chlorobenzoate ring are governed by the electronic effects of its three substituents. nih.gov

The benzene (B151609) ring of this compound is deactivated towards electrophilic attack compared to benzene itself. This is due to the presence of three electron-withdrawing groups: the ethyl carboxylate (-COOEt) group at position C1, the chlorine atom at C2, and the bromine atom at C5. quora.com Halogens, while deactivating due to their inductive effect, are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion). The ethyl carboxylate group is a meta-director and a strong deactivator.

The directing effects of the substituents are as follows:

-Cl (at C2): Directs incoming electrophiles to its ortho (C6) and para (C4) positions.

-Br (at C5): Directs incoming electrophiles to its ortho (C4, C6) and para (C1, which is already substituted) positions.

-COOEt (at C1): Directs incoming electrophiles to its meta (C3, C5, with C5 being substituted) position.

The available positions for substitution are C3, C4, and C6. The directing effects of the halogens reinforce each other, strongly favoring substitution at positions C4 and C6. The -COOEt group directs towards C3. In cases of conflict between directing groups, the most powerfully activating group (or least deactivating) typically governs the regioselectivity. However, in this molecule, all substituents are deactivating. Generally, the ortho, para-directing influence of halogens is stronger than the meta-directing effect of an ester. Therefore, electrophilic substitution is expected to occur preferentially at the positions activated by the halogens, namely C4 and C6. Steric hindrance from the adjacent C1-COOEt and C2-Cl groups might disfavor substitution at C6 to some extent, potentially making C4 the most likely site for electrophilic attack.

Computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of electrophilic aromatic substitution reactions. diva-portal.orgescholarship.org Methods such as Density Functional Theory (DFT) are used to model reaction pathways and determine the most likely sites of substitution by calculating the energies of the reaction intermediates and transition states. rsc.orgxmu.edu.cn

For substituted benzenes, the regioselectivity is determined by the stability of the arenium ion intermediate formed upon attack by the electrophile. acs.org Computational models can calculate the energy of the arenium ions corresponding to attack at each available carbon atom (C3, C4, and C6). The path with the lowest activation energy is the most favorable. nih.gov

Several computational approaches are employed:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density on the molecule, highlighting electron-rich (nucleophilic) areas that are more susceptible to electrophilic attack.

Frontier Molecular Orbital (FMO) Theory: The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) can indicate the most nucleophilic site.

Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as local softness and the Fukui function, to predict the most reactive site. nih.gov

Direct Simulation of Reaction Pathways: Calculating the activation Gibbs free energies for substitution at each possible position provides a quantitative prediction of the product distribution. rsc.org

A method known as RegioSQM, which calculates the free energies of protonated isomers using semiempirical methods, has proven effective in predicting the regioselectivity for a large number of EAS reactions on substituted aromatic compounds. nih.govresearchgate.net For this compound, such studies would likely confirm that the positions para and ortho to the halogens (C4 and C6) are the most energetically favorable sites for electrophilic attack.

Nucleophilic Substitution Reactions

This compound is susceptible to nucleophilic aromatic substitution (SNAr), a pathway distinct from the SN1 and SN2 reactions of aliphatic compounds. glindiachemicals.comlibretexts.org

The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, a halogen). libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms when the nucleophile attacks the aromatic ring. libretexts.orgresearchgate.net

| Substrate | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chlorobenzoic Acid Derivative | Aromatic Amines | Copper Acetate (B1210297), K₂CO₃, Microwave | N-Aryl Anthranilic Acid Derivative | ekb.eg |

| 2-Chlorobenzoic Acid Derivative | 2-Aminothiazoles | Copper Catalyst, Ultrasonic Irradiation | N-Thiazolyl Anthranilic Acid Intermediate | ekb.eg |

| 2-Fluorobenzoic Acid | Lithioamides | THF, Mild Conditions | N-Alkyl/Aryl Anthranilic Acid | researchgate.net |

The bromine atom at the C5 position is significantly less reactive towards SNAr than the chlorine at C2. This is because the bromine atom lacks an ortho or para electron-withdrawing group to provide the necessary stabilization for the Meisenheimer complex. The -COOEt group is meta to the bromine, and its stabilizing resonance effect does not extend to an intermediate formed by nucleophilic attack at C5. libretexts.org Similarly, the chlorine atom is also meta to the bromine. Therefore, direct displacement of the bromine via a standard SNAr pathway is generally not observed under conditions that would readily displace the chlorine. Substitution at this position may require more forcing conditions or alternative mechanisms, such as those involving transition metal catalysis.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations due to its two distinct halogen atoms. acs.org

A key feature of this substrate is the differential reactivity of the C-Br and C-Cl bonds in the oxidative addition step of the catalytic cycle. The C-Br bond is weaker and more readily cleaved by the palladium(0) catalyst than the C-Cl bond. This reactivity difference allows for selective functionalization, where the bromine at C5 can be selectively coupled while leaving the chlorine at C2 intact for subsequent transformations.

Common cross-coupling reactions for this substrate include:

Suzuki-Miyaura Coupling: This reaction forms a new C-C bond by coupling the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netrsc.org The higher reactivity of the C-Br bond allows for selective coupling at the C5 position. uzh.ch

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl halide and an amine, catalyzed by a palladium-ligand complex. researchgate.net Similar to Suzuki coupling, this reaction can be performed selectively at the C5-Br position. Studies on the related compound 5-bromo-2-chloro-N,N-dimethylbenzamide show that the bromine is selectively replaced by amines using a palladium catalyst with a ligand such as Xantphos.

Suzuki-Miyaura Coupling at the Bromine Site

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgthermofisher.com For this compound, the significant difference in bond strength between the C-Br and C-Cl bonds allows for highly selective coupling at the more reactive bromine position. The reaction typically proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The choice of palladium catalyst and, crucially, the associated ligand, is paramount for achieving high efficiency and selectivity in the Suzuki-Miyaura coupling of substrates like this compound. The ligand stabilizes the palladium center and modulates its electronic and steric properties, influencing each step of the catalytic cycle.

Bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the crucial oxidative addition step and facilitate the final reductive elimination. mit.edu For instance, ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are known to form highly active catalysts capable of coupling even less reactive aryl chlorides; however, for selective C-Br coupling, less activated systems can be used. mit.eduethz.ch The use of appropriate ligands can make catalyst separation from the product more challenging in homogeneous systems, prompting research into heterogeneous catalysts for industrial applications. ethz.ch

Research on similar polyhalogenated benzoates has identified several effective catalyst systems. smolecule.com These systems often balance reactivity to cleave the C-Br bond efficiently without activating the more robust C-Cl bond.

Below is a table of representative catalyst systems used for Suzuki-Miyaura coupling reactions of polyhalogenated benzoates.

| Catalyst System | Base | Solvent System | Temperature (°C) | Yield Range (%) | Reference |

| Palladium acetate / Tricyclohexylphosphine tetrafluoroborate | Cesium carbonate | Toluene (B28343)/Water | 80 | 74-99 | smolecule.com |

| Bis(dibenzylideneacetone)palladium / Triphenylphosphine | Potassium phosphate | Isopropanol | 90 | 33-46 | smolecule.com |

| Tetrakis(triphenylphosphine)palladium | Potassium phosphate | DMF | 90 | 44-51 | smolecule.com |

Transmetalation is the step in the Suzuki-Miyaura catalytic cycle where the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. libretexts.orgthermofisher.com Mechanistic studies have revealed two primary pathways for this process: the "boronate pathway" and the "oxo-palladium pathway". rsc.org

Boronate Pathway: In this mechanism, the base (often a hydroxide (B78521) or alkoxide) first reacts with the boronic acid to form a more nucleophilic tetrahedral boronate species. This activated boronate then reacts with the palladium(II) complex to transfer the aryl group. rsc.org

Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) complex to form a more reactive hydroxo- or alkoxo-palladium species. This species then undergoes transmetalation with the neutral boronic acid. rsc.org

The operative pathway can depend on the specific boron reagent, base, and reaction conditions used. rsc.org For example, studies comparing different alkyl boron reagents found that the pathway taken was dependent on the Lewis acidity of the boron species. rsc.org Detailed computational and kinetic isotope effect studies have further elucidated the transition states involved, confirming that a tetracoordinate boronate intermediate is often involved in the transmetalation step under catalytic conditions. chemrxiv.org

Regioselectivity is a key advantage when using this compound as a substrate. The C-Br bond is significantly weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the C-Cl bond. This inherent reactivity difference is the foundation for selective functionalization.

The primary strategy to achieve monosubstitution at the bromine position is to control the stoichiometry of the reactants. By using a slight excess (e.g., 1.1 to 1.2 equivalents) of the arylboronic acid, the reaction can be directed to selectively couple at the more reactive C-4 bromo position while leaving the C-7 chloro position untouched in dihalide systems. nih.govsci-hub.se Once the more reactive site has been consumed, the reaction effectively stops due to the limited amount of the boronic acid, allowing for the isolation of the mono-arylated product in good yield. nih.gov This product can then be isolated and subjected to a second, often more forcing, coupling reaction to functionalize the chlorine position if desired. sci-hub.se

Stille Coupling Reactions

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.org This reaction is also applicable to this compound, again with preferential reactivity expected at the C-Br bond. The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

A typical Stille reaction would involve reacting this compound with an organostannane like R-Sn(Alkyl)₃ in the presence of a palladium catalyst such as Pd(PPh₃)₄. Organostannanes are advantageous due to their stability to air and moisture and their tolerance of a wide variety of functional groups. wikipedia.org However, a significant drawback is the high toxicity of organotin compounds. thermofisher.com

Negishi Coupling Reactions

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner in a palladium-catalyzed cross-coupling with an organohalide. acs.orgillinois.edu This method is a powerful tool for C-C bond formation and can be applied to substrates like this compound.

The reaction proceeds through the standard catalytic cycle, with the transmetalation of the organozinc reagent to the palladium(II) center being a key step. acs.orgnih.gov Organozinc reagents are generally more reactive than their boron and tin counterparts but are also more sensitive to air and moisture. libretexts.org The use of bulky, electron-rich biarylphosphine ligands, such as CPhos, in combination with a palladium source, has been shown to be highly effective for the Negishi coupling of various heteroaryl halides with secondary alkylzinc reagents. acs.org The addition of lithium salts, such as LiCl, can be beneficial, presumably by breaking up zincate aggregates to generate more reactive monomeric species for transmetalation. illinois.eduacs.org

| Catalyst / Ligand | Organometallic Reagent | Additive | Solvent | Temperature | Reference |

| Pd(OAc)₂ / SPhos | Alkylzinc Halide | - | THF | 25 °C | nih.gov |

| Palladacycle / CPhos | Isopropylzinc Bromide | LiCl | THF | 0 °C to rt | acs.org |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. lucp.net It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, such as copper(I) iodide. ambeed.com

For this compound, the Sonogashira reaction would selectively occur at the C-Br bond to yield an alkynyl-substituted chlorobenzoate. The reaction requires a solvent capable of dissolving the diverse components, including the relatively nonpolar aryl halide, the organometallic intermediates, and the inorganic base (often an amine like triethylamine (B128534) or diisopropylamine, which also serves as a scavenger for the generated H-X). lucp.net Polar aprotic solvents like DMF are often effective choices. lucp.net The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction offers a direct route to introduce amino functionalities, which are prevalent in many biologically active molecules.

Research has shown that the bromine atom at the 5-position is susceptible to substitution in Buchwald-Hartwig amination reactions. For instance, in a related compound, 5-bromo-2-chloro-N,N-dimethylbenzamide, the bromine atom is selectively replaced by amines like morpholine (B109124) using a palladium catalyst system composed of Pd₂(dba)₃ and the Xantphos ligand. This suggests a similar reactivity pattern for this compound, where the C-Br bond is more reactive than the C-Cl bond under these conditions.

A general protocol for the Buchwald-Hartwig amination of halo-esters involves dissolving the halo-ester in a solvent like dimethoxyethane (DME) under an inert atmosphere. rsc.org A palladium catalyst, a secondary amine, and a base such as cesium carbonate are then added. rsc.org The reaction mixture is typically heated to temperatures ranging from 60 to 80°C. rsc.org For aryl/heterocyclic halo-esters, the reaction may require a higher catalyst loading (e.g., 7 mol%) and heating up to 120°C overnight. rsc.org

The chemoselectivity of the Buchwald-Hartwig amination is a key consideration when multiple halides are present. The relative reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend C-I > C-Br > C-Cl. This selectivity allows for the targeted amination at the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.

Other Metal-Catalyzed Cross-Coupling Methodologies

Beyond the Buchwald-Hartwig amination, this compound is a versatile substrate for various other metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds. chemie-brunschwig.chwiley-vch.de These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a widely used method for forming biaryl structures. chemie-brunschwig.chevitachem.com this compound can serve as a crucial intermediate in the synthesis of biaryl compounds via Suzuki-Miyaura coupling. evitachem.com In a representative example, a derivative of 5-bromo-2-chlorobenzoic acid was coupled with 5-formylfuran-2-ylboronic acid using a [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex as the catalyst and sodium carbonate as the base. The reaction was conducted in a mixture of tetrahydrofuran (B95107) (THF) and water at 50°C.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents and a palladium or nickel catalyst to form C-C bonds. chemie-brunschwig.ch This reaction is known for its high functional group tolerance. chemie-brunschwig.chuni-muenchen.de A highly chemoselective Negishi cross-coupling has been reported between alkylzinc reagents and 2-bromo-5(or 6)-tri-n-butylstannylpyridines, where the coupling occurs selectively at the C-Br bond. nih.govacs.org This selectivity suggests that this compound could undergo similar selective coupling at the C-Br position.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (an alkene or alkyne) with an aryl halide. While specific examples with this compound are not detailed in the provided results, the general applicability of the Heck reaction to aryl bromides makes it a plausible transformation for this substrate. chemie-brunschwig.ch

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper co-catalyst. wiley-vch.de It is a powerful tool for the synthesis of substituted alkynes.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with the organometallic reagent (e.g., organoboron, organozinc) and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. nih.govacs.org

Hydrolysis of the Ethyl Ester Moiety

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid, under either acidic or basic conditions. evitachem.com This transformation is a fundamental step in the synthesis of various derivatives and is often employed in the production of pharmaceutical intermediates. google.comepo.org

Acid-catalyzed hydrolysis of esters is a reversible reaction that involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of water. While specific conditions for the acid-catalyzed hydrolysis of this compound are not extensively detailed in the search results, the general mechanism is well-established. uomustansiriyah.edu.iq A patent describing the synthesis of 5-bromo-2-chlorobenzoic acid mentions hydrolysis under acidic conditions as a key step. google.com Another source indicates that the ester can be hydrolyzed back to 2-bromo-5-chlorobenzoic acid under acidic conditions. evitachem.com Propan-2-yl 5-bromo-2-chlorobenzoate is noted to resist hydrolysis under acidic conditions, suggesting that the specific ester and reaction conditions are important factors. vulcanchem.com

Base-catalyzed hydrolysis, or saponification, is an irreversible process that is commonly used for the hydrolysis of esters. A Chinese patent details a procedure for the hydrolysis of this compound using a sodium hydroxide (NaOH) solution. google.com In this process, 71.8 kg of this compound is mixed with 160 kg of tap water, and the temperature is maintained between 40-55°C. google.com A 30% NaOH solution (38.0 kg) is then added dropwise with stirring to dissolve the solid. google.com Following the hydrolysis, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the 5-bromo-2-chlorobenzoic acid. google.com This method is reported to be suitable for industrial production, with high yields and purity. google.comepo.org Another patent describes a similar hydrolysis of 5-bromo-2-chlorobenzonitrile (B107219) to the corresponding benzoate (B1203000) salt in the presence of an alkali at elevated temperatures (~90°C), followed by acidification. The base used can be an inorganic base such as sodium hydroxide, potassium carbonate, or sodium carbonate. google.comscribd.com The reaction temperature for this type of hydrolysis can range from 30-150°C with a reaction time of 2-24 hours. google.comscribd.com

Functional Group Transformations and Derivatizations

The functional groups present in this compound provide multiple handles for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The ethyl ester group can be converted to other esters through a process called transesterification. This reaction involves the exchange of the ethyl group with another alkyl or aryl group from an alcohol in the presence of an acid or base catalyst. smolecule.com While specific examples of transesterification of this compound are not provided in the search results, the general principle is a standard transformation for esters. uomustansiriyah.edu.iqsmolecule.com This reaction would allow for the synthesis of a variety of 5-bromo-2-chlorobenzoate esters with different properties.

Reactions at Halogen Positions (e.g., Lithiation, Grignard Formation)

The reactivity of the di-halogenated aromatic ring of this compound is characterized by the differential reactivity of its bromine and chlorine substituents. The carbon-bromine (C-Br) bond is generally more susceptible to cleavage than the carbon-chlorine (C-Cl) bond, a principle that governs its synthetic applications. This selective reactivity allows for site-specific modifications, primarily through the formation of organometallic intermediates.

Lithiation: Lithiation, specifically halogen-lithium exchange, is a primary method for activating the molecule for subsequent functionalization. This reaction typically involves treating this compound with an organolithium reagent, such as n-butyllithium or n-hexyllithium (B1586676), at low temperatures (e.g., -78°C) in an ethereal solvent like tetrahydrofuran (THF). google.com The exchange preferentially occurs at the more reactive bromine position, yielding an aryllithium intermediate. The chlorine atom and the ethyl ester group generally remain intact under these controlled conditions, although the ester is vulnerable to nucleophilic attack by the organolithium reagent if temperatures are not carefully maintained.

The formation of the lithium intermediate at the 5-position is a critical step in the synthesis of various complex molecules. For instance, in the synthesis of empagliflozin (B1684318), an SGLT2 inhibitor, the key intermediate derived from 5-bromo-2-chlorobenzoic acid undergoes a halide-lithium exchange with n-hexyllithium before reacting with a protected glucose derivative. google.com

Grignard Formation: The formation of a Grignard reagent (R-MgX) from this compound is another potential pathway for its functionalization. wikipedia.org This would typically involve reacting the compound with magnesium metal in a suitable solvent like THF. wikipedia.org Similar to lithiation, the reaction is expected to occur at the C-Br bond. However, the presence of the ethyl ester group in the same molecule complicates this reaction, as the newly formed Grignard reagent is a strong nucleophile and base that can potentially react intramolecularly or intermolecularly with the ester.

To circumvent such issues, modern synthetic strategies often employ mixed organometallic reagents. For example, a combination of a Grignard reagent and a lithium salt, such as isopropylmagnesium chloride lithium chloride (i-PrMgCl·LiCl), can be used. google.com These "turbo-Grignard" reagents exhibit enhanced reactivity and can facilitate halogen-metal exchange or coupling reactions under milder conditions, potentially improving the reaction's compatibility with the ester functional group. google.com In some synthetic routes towards pharmaceuticals, the parent 5-bromo-2-chlorobenzoic acid is converted into a Grignard reagent, which is then used in coupling reactions. sci-hub.se

Introduction of New Functionalities

The true synthetic value of this compound is realized when the organometallic intermediates formed via lithiation or Grignard reactions are used to introduce new functional groups. The aryllithium or aryl-magnesium species generated at the 5-position acts as a potent nucleophile or can be used in transmetalation reactions for cross-coupling.

This strategy is a cornerstone in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. patsnap.com In a common synthetic pathway for dapagliflozin (B1669812), the aryl halide derived from 5-bromo-2-chlorobenzoic acid is subjected to conditions that form a Grignard reagent, which then participates in a crucial C-glycosylation reaction with a protected gluconolactone (B72293) derivative. sci-hub.se

Similarly, the synthesis of empagliflozin involves the reaction of the aryllithium species (generated from the bromo-precursor) with a protected 1,5-lactone of glucose. google.com This reaction forms a new carbon-carbon bond, effectively coupling the substituted benzene ring to the sugar moiety. Subsequent chemical transformations, such as etherification and reduction, complete the synthesis of the final drug molecule. google.com

The following table summarizes the key reactive transformations at the halogen positions and their application in introducing new functionalities.

| Reaction Type | Reagents and Conditions | Intermediate Formed | Application / New Functionality Introduced | Reference |

| Halogen-Lithium Exchange | n-Butyllithium or n-Hexyllithium, THF, -78°C | Aryllithium at C5-position | C-C bond formation via reaction with electrophiles (e.g., protected gluconolactone) for synthesis of SGLT2 inhibitors. | google.com |

| Grignard-type Reaction | Isopropylmagnesium chloride lithium chloride (i-PrMgCl·LiCl) | Aryl magnesium species at C5-position | Used in coupling reactions, improving reaction conditions and yields for complex molecule synthesis. | google.com |

| C-Glycosylation | Grignard reagent from the corresponding aryl halide, Lewis Acid (e.g., BF₃·Et₂O) | Aryl magnesium species | Forms a C-aryl glucoside, a key structural motif in dapagliflozin and other SGLT2 inhibitors. | sci-hub.se |

| Friedel-Crafts Acylation | AlCl₃, Anisole (on the parent acid) | Acylium ion | Introduction of a (4-alkoxy)benzoyl group, a precursor step before C-glycosylation. | sci-hub.se |

These examples highlight how the selective reactivity at the bromine atom of the this compound scaffold allows it to serve as a versatile building block in the construction of complex and pharmaceutically important molecules. cymitquimica.com

Research Directions and Future Outlook for Ethyl 5 Bromo 2 Chlorobenzoate

Esterification Reactions for this compound Synthesis

The final step in producing this compound is typically an esterification reaction. This process converts the carboxylic acid group of its precursor, 5-bromo-2-chlorobenzoic acid, into an ethyl ester.

Synthesis from 5-Bromo-2-chlorobenzoic Acid and Ethanol (B145695)

The most direct and common method for synthesizing this compound is the reaction of 5-bromo-2-chlorobenzoic acid with ethanol. ontosight.ai This reaction is a classic example of Fischer esterification. evitachem.com

Fischer esterification involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. evitachem.com For the synthesis of this compound, this entails reacting 5-bromo-2-chlorobenzoic acid with ethanol using a catalyst such as concentrated sulfuric acid. ontosight.aievitachem.com The acid catalyst works by protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates the nucleophilic attack by ethanol. evitachem.com The reaction is reversible, and water is eliminated as a byproduct. evitachem.com

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing reaction time and cost. Key parameters for optimization include temperature, reaction time, and the choice and concentration of the catalyst. The reaction is typically performed under reflux conditions (approximately 78 °C, the boiling point of ethanol) to ensure a sufficient reaction rate.

To drive the equilibrium towards the product side, excess ethanol is often used, or the water generated during the reaction is removed. Industrial production may employ continuous flow reactors to better control reaction parameters and improve yield and purity. The selection of the acid catalyst, most commonly sulfuric acid, is based on its effectiveness and cost. evitachem.com The goal of optimization is to achieve high conversion of the starting material while preventing side reactions, which can be influenced by factors like reaction temperature and duration. acs.org

Alternative Esterification Strategies

An alternative route to this compound involves a two-step process that proceeds through an acyl chloride intermediate. This method can be advantageous when direct esterification is slow or inefficient.

Formation of the Acyl Chloride : 5-Bromo-2-chlorobenzoic acid is first converted into its more reactive acyl chloride derivative, 5-bromo-2-chlorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). acs.org

Reaction with Ethanol : The resulting 5-bromo-2-chlorobenzoyl chloride is then reacted with ethanol. This reaction is generally rapid and proceeds at lower temperatures than Fischer esterification, leading to the formation of this compound.

This two-step approach is often higher yielding and avoids the equilibrium limitations of direct esterification.

Synthesis of 5-Bromo-2-chlorobenzoic Acid

The primary precursor, 5-bromo-2-chlorobenzoic acid, is itself synthesized through various methods, most notably the bromination of a more readily available starting material.

Bromination of 2-Chlorobenzoic Acid

The synthesis of 5-bromo-2-chlorobenzoic acid is commonly achieved by the electrophilic bromination of 2-chlorobenzoic acid. google.com The directing effects of the existing substituents on the benzene (B151609) ring (chloro and carboxyl groups) are crucial in determining the position of the incoming bromo group. Both are ortho-, para-directing groups, but the position para to the chlorine atom and meta to the carboxylic acid group (C5) is favored.

A prevalent method involves using N-bromosuccinimide (NBS) as the brominating agent in a concentrated sulfuric acid medium. google.comchemicalbook.com However, this reaction can produce a mixture of isomers, particularly the 4-bromo-2-chlorobenzoic acid impurity, which can be difficult to separate due to similar physical properties. patsnap.com The selectivity for the desired 5-bromo isomer has been reported in the range of 60-70% under these conditions. patsnap.com

To enhance the selectivity and yield of the desired product, modifications to the reaction system have been developed. One approach involves the addition of a catalyst, such as sodium sulfide, sodium sulfite, or potassium sulfide, to the NBS/sulfuric acid system. google.com This catalyst helps to inhibit the formation of the 4-bromo isomer, leading to a purer product with yields reported to be around 85% and purity exceeding 99.5% after a single recrystallization. google.comchemicalbook.com

Table 1: Research Findings on the Bromination of 2-Chlorobenzoic Acid

| Method | Brominating Agent | Solvent/Medium | Catalyst | Temperature (°C) | Reaction Time | Yield | Purity | Reference |

|---|---|---|---|---|---|---|---|---|

| Standard | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | None | 45 | 30 min | ~60-70% | Contains ~10% 4-bromo isomer | google.compatsnap.com |

| Catalytic | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Sodium Sulfide | 30 | 10 min | 85.0% | >99.5% | google.comchemicalbook.com |

Utilizing N-Bromosuccinimide (NBS) as Brominating Agent

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions. organic-chemistry.org In the synthesis of 5-bromo-2-chlorobenzoic acid, 2-chlorobenzoic acid is reacted with NBS in the presence of concentrated sulfuric acid. google.com This method is noted for simplifying the technical process and facilitating solvent recovery, leading to a product purity of over 99% and a yield of approximately 80%. google.com The reaction proceeds by adding 2-chlorobenzoic acid to concentrated sulfuric acid, followed by the addition of NBS. chemicalbook.com The reaction is typically conducted at a controlled temperature and then poured into an ice-water bath to crystallize the product. chemicalbook.com

Lactic acid derivatives have been shown to enhance the reactivity of NBS in aromatic bromination, presumably through halogen bonding interactions that increase the electrophilic character of the bromine. nsf.gov While NBS is generally effective for electron-rich aromatics, its reactivity can be diminished, necessitating the use of catalytic activators or specialized conditions for less reactive substrates. nsf.gov

Bromination with Aqueous KBrO₃ and H₂SO₄

An alternative method for the bromination of 2-chlorobenzoic acid employs a combination of potassium bromate (B103136) (KBrO₃) and sulfuric acid (H₂SO₄) in an aqueous medium. guidechem.com However, this method has been reported to result in a lower yield of approximately 40%. guidechem.com The use of sodium bromate in the presence of a strong acid is also a viable method for brominating deactivated substrates like benzoic acid, achieving high yields and specificity. researchgate.net

Regioselective Bromination Considerations

The directing effects of the substituents on the benzene ring are critical in determining the position of bromination. In 2-chlorobenzoic acid, the chlorine atom and the carboxylic acid group are both deactivating and ortho-, para-directing. However, the position meta to the chlorine and para to the carboxylic acid group (the 5-position) is sterically accessible and electronically favored for electrophilic substitution.

The use of specific catalytic systems can enhance regioselectivity. For instance, direct iodination or bromination of similar compounds like 2,3,4-trifluorobenzoic acid has been shown to be highly regioselective when using specific oxidizing agents. google.com The choice of solvent and catalyst can significantly influence the outcome of the bromination of substituted aromatic compounds. researchgate.netnih.gov For example, bromination of some aromatic compounds with NBS can be achieved with high regioselectivity under UV irradiation at ambient temperature without a catalyst. researchgate.net

Synthesis from 2-Chlorobenzotrichloride

An alternative synthetic route starts from 2-chlorobenzotrichloride, which can be converted to 5-bromo-2-chlorobenzoic acid in a two-step process.

Reaction with Bromide Reagents (e.g., Bromine, DBDMH, HBr)

In the first step, 2-chlorobenzotrichloride is reacted with a bromide reagent in the presence of a catalyst to yield 2-chloro-5-bromobenzotrichloride. google.comgoogle.com Suitable bromide reagents include bromine, N-bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and hydrobromic acid (HBr). google.comgoogle.com The reaction is catalyzed by substances such as iron powder, ferric chloride, or ferric bromide. google.comgoogle.com This one-pot process is efficient, with intermediates not requiring purification, leading to high yields and purity. google.com

Subsequent Hydrolysis under Acidic Conditions

The second step involves the hydrolysis of the intermediate, 2-chloro-5-bromobenzotrichloride, under acidic conditions to produce 5-bromo-2-chlorobenzoic acid. google.comgoogle.com This hydrolysis is typically achieved by mixing the chlorinated intermediate with an acidic medium, such as an aqueous acid solution, which is added dropwise. google.com This method has been reported to produce 5-bromo-2-chlorobenzoic acid with high purity and yield. google.comgoogle.com

Synthesis from 5-Bromo-2-aminobenzoic Acid Derivatives

A third pathway to 5-bromo-2-chlorobenzoic acid begins with 5-bromo-2-aminobenzoic acid or its derivatives. This method involves a diazotization reaction followed by a Sandmeyer-type reaction.

This process starts with a 5-bromo-2-aminobenzoic acid derivative, which undergoes diazotization followed by chlorination and subsequent hydrolysis to yield 5-bromo-2-chlorobenzoic acid. google.comepo.orgwipo.int This route is noted for producing a product with few isomer impurities, high reaction yield, and good purity, making it suitable for industrial-scale production. google.comwipo.int The synthesis often starts from the ester of 5-bromo-2-aminobenzoic acid, for example, ethyl 5-bromo-2-aminobenzoate. epo.org The amino group is converted to a diazonium salt, which is then replaced by a chlorine atom. The final step is the hydrolysis of the ester group to the carboxylic acid. google.comepo.org

Diazotization and Chlorination Reactions

A primary method for synthesizing 5-bromo-2-chlorobenzoic acid involves the diazotization of a 5-bromo-2-aminobenzoic acid derivative, followed by a chlorination reaction, commonly a Sandmeyer-type reaction. google.comwipo.int This process starts with the conversion of the primary aromatic amine to a diazonium salt. byjus.com

The diazotization reaction is typically carried out by treating the 5-bromo-2-aminobenzoic acid derivative with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (usually between -5 to 6°C). google.com This yields a diazonium salt solution. The subsequent chlorination, a hallmark of the Sandmeyer reaction, introduces a chlorine atom to the aromatic ring, displacing the diazonium group. byjus.comwikipedia.org This reaction is catalyzed by a copper(I) salt, such as copper(I) chloride. wikipedia.orgjk-sci.comnumberanalytics.com

A patent describes a specific example where ethyl 5-bromo-2-aminobenzoate is treated with a 20% hydrochloric acid solution and then a sodium nitrite solution at -5 to 6°C to form the diazotized ethyl 5-bromo-2-aminobenzoate solution. google.com

Role of Copper Catalysts in Chlorination

Copper(I) salts are pivotal catalysts in the Sandmeyer reaction for the synthesis of aryl halides from aryl diazonium salts. wikipedia.orggeeksforgeeks.org The mechanism of the Sandmeyer reaction is understood to be a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org

The process is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. This transfer results in the formation of an aryl radical and the release of nitrogen gas, along with the oxidation of copper(I) to copper(II). byjus.comjk-sci.com The newly formed aryl radical then reacts with a halide from the copper(II) halide species. This step not only forms the final aryl halide product but also regenerates the copper(I) catalyst, allowing it to participate in subsequent catalytic cycles. jk-sci.comnumberanalytics.com The use of copper(I) chloride (CuCl) is common for chlorination reactions. jk-sci.com

The efficiency of the Sandmeyer reaction can be influenced by several factors, including the choice of the copper catalyst and the reaction solvent. numberanalytics.com While other transition metal salts have been explored, copper(I) salts remain widely used due to their high efficiency and cost-effectiveness. numberanalytics.comnumberanalytics.com

Hydrolysis of Ester Intermediates

Following the successful chlorination of the diazotized intermediate, the resulting ester, this compound, is hydrolyzed to yield the target carboxylic acid, 5-bromo-2-chlorobenzoic acid. google.comwipo.int

This hydrolysis is typically achieved by treating the ester with a base, such as sodium hydroxide (B78521), followed by acidification. google.com In a documented procedure, this compound is mixed with water and a 30% sodium hydroxide solution at a controlled temperature of 40-55°C. google.com After the ester is dissolved, concentrated hydrochloric acid is added to precipitate the solid 5-bromo-2-chlorobenzoic acid. google.com This base-mediated hydrolysis effectively converts the ester functional group into a carboxylate salt, which upon acidification, yields the final carboxylic acid.

Purification and Yield Optimization of 5-Bromo-2-chlorobenzoic Acid

The purification of 5-bromo-2-chlorobenzoic acid is crucial to ensure it is suitable for subsequent synthetic steps, particularly in pharmaceutical applications where high purity is demanded. Common purification techniques include recrystallization. chemicalbook.com For instance, a crude product of 5-bromo-2-chlorobenzoic acid can be purified by crystallization from a mixture of methanol (B129727) and water. chemicalbook.comchemicalbook.com The process involves dissolving the crude solid in the solvent mixture at an elevated temperature, followed by natural cooling and stirring to induce crystallization. chemicalbook.comchemicalbook.com The purified solid is then collected by filtration, washed, and dried. chemicalbook.comchemicalbook.com

A study on a large-scale synthesis of a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, demonstrated that optimizing the diazotization–Sandmeyer reaction conditions, including the amount of sodium nitrite and the reaction temperature, led to a high yield of 92%. thieme-connect.comresearchgate.net

Synthesis of Related Halogenated Benzoates for Comparative Studies

To understand the structure-activity relationships of molecules derived from halogenated benzoates, the synthesis of various isomers is often necessary for comparative studies.

Ethyl 4-bromo-2-chlorobenzoate Synthesis

The synthesis of ethyl 4-bromo-2-chlorobenzoate typically involves the esterification of its corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid. chemicalbook.com A common method for this esterification is the Fischer-Speier esterification, where the carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst like hydrochloric acid gas. chemicalbook.com The reaction mixture is typically refluxed or allowed to react overnight to ensure completion. chemicalbook.com After the reaction, the product is isolated by extraction and purified.

The precursor, 4-bromo-2-chlorobenzoic acid, can be synthesized through various routes. One method involves the ortho-substituted carbonylation of an appropriate iodoarene substrate in a flow reactor, a process that has been shown to produce the acid with a 76% yield. chemicalbook.com

Ethyl 3-bromo-5-chlorobenzoate Synthesis

Ethyl 3-bromo-5-chlorobenzoate is another halogenated benzoate (B1203000) isomer. Its synthesis would logically proceed via the esterification of 3-bromo-5-chlorobenzoic acid with ethanol. The precursor acid can be prepared from 3-bromo-5-chloroaniline (B31250). This is achieved through a Sandmeyer reaction, where the amino group of 3-bromo-5-chloroaniline is first converted to a diazonium salt, which is then displaced. A related patent describes the preparation of 3-bromo-5-chlorophenol (B1291525) from a diazonium salt of 3-bromo-5-chloroaniline. google.com

Applications of Ethyl 5 Bromo 2 Chlorobenzoate in Advanced Organic Synthesis

Role as a Precursor in Pharmaceutical Synthesis

The structural attributes of Ethyl 5-bromo-2-chlorobenzoate make it an important starting material in medicinal chemistry and the synthesis of various pharmacologically active compounds. glindiachemicals.com Its parent compound, 5-bromo-2-chlorobenzoic acid, is frequently used as a key intermediate in the development of modern therapeutics. nbinno.com The ethyl ester form is often employed in synthetic pathways where protection of the carboxylic acid group is necessary.

This compound and its corresponding carboxylic acid are recognized as crucial intermediates in the synthesis of several Active Pharmaceutical Ingredients (APIs). glindiachemicals.comnbinno.com The presence of two distinct halogen atoms (bromine and chlorine) allows for selective participation in reactions like the Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds. researchgate.netnih.govnih.gov This reactivity is instrumental in building the complex skeletons of numerous drugs.

A primary application of this chemical is in the synthesis of a new generation of antidiabetic drugs, specifically SGLT-2 (sodium-glucose co-transporter 2) inhibitors. google.com The parent compound, 5-bromo-2-chlorobenzoic acid, is a key starting material for blockbuster drugs like Dapagliflozin (B1669812) and Empagliflozin (B1684318), which are used to manage type 2 diabetes. nbinno.comepo.orggoogle.comgoogle.compatsnap.com

In the synthesis of Empagliflozin, 5-bromo-2-chlorobenzoic acid is often first converted to its acid chloride. justia.comgoogle.com This activated intermediate then undergoes a Friedel-Crafts acylation reaction with a suitable aromatic partner to form a benzophenone (B1666685) derivative, which is a core structure in the subsequent steps of the API's synthesis. justia.comgoogle.com The process involves building the complex C-aryl glucoside structure characteristic of SGLT-2 inhibitors, where the 5-bromo-2-chlorophenyl moiety derived from the starting material is a fundamental component. google.compatsnap.com

Table 1: Role in Hypoglycemic Drug Synthesis

| Starting Material Precursor | Synthetic Step Example | Resulting API | Therapeutic Class |

| 5-Bromo-2-chlorobenzoic acid | Friedel-Crafts acylation to form a key benzophenone intermediate. justia.comgoogle.com | Empagliflozin | SGLT-2 Inhibitor epo.orggoogle.com |

| 5-Bromo-2-chlorobenzoic acid | Used as a foundational building block for the drug's core structure. nbinno.compatsnap.com | Dapagliflozin | SGLT-2 Inhibitor epo.orggoogle.com |

While its most prominent role is in antidiabetic medication, the structural framework of this compound is relevant to the design of other therapeutic agents, including kinase inhibitors. The substituted phenyl ring is a common feature in many kinase inhibitors, which often target the ATP-binding site of enzymes. The true value of this compound lies in its capacity as a versatile building block for creating more complex heterocyclic systems through reactions like the Suzuki cross-coupling. researchgate.netnih.gov This reaction enables the joining of the bromo-substituted phenyl ring to other molecular fragments, a common strategy in the synthesis of diverse compound libraries for screening potential kinase inhibitory activity. researchgate.netnih.gov

The utility of 5-bromo-2-chlorobenzoic acid extends to its use as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and antipsychotics. glindiachemicals.com Furthermore, related bromo-substituted heterocyclic compounds, such as 5-bromoindole-2-carboxamides, have demonstrated significant antibacterial activity. researchgate.net The synthesis of such indole (B1671886) derivatives can involve precursors derived from halogenated benzoic acids, highlighting the potential of this compound as a starting point for developing new antimicrobial agents.

Utility in Agrochemical Development

In addition to its pharmaceutical applications, 5-bromo-2-chlorobenzoic acid, the parent compound of this compound, is a valuable intermediate in the agrochemical sector. glindiachemicals.com The halogenated aromatic structure is a common motif in many active ingredients used for crop protection.

The compound serves as a building block in the synthesis of various herbicides, insecticides, and fungicides designed for pest control and crop protection in agriculture. glindiachemicals.com The specific arrangement of substituents on the benzene (B151609) ring can be modified through further chemical reactions to produce molecules with desired biocidal activity.

Synthesis of Agrochemical Intermediates

The structural framework of this compound is a valuable precursor in the development of modern agrochemicals, including herbicides and fungicides. glindiachemicals.com The presence of both bromine and chlorine atoms on the benzene ring allows for selective chemical transformations, enabling the introduction of various functional groups necessary for biological activity.

This compound is utilized in the synthesis of pyrazole-based agrochemicals. For instance, it can be a starting material for producing pyrazole (B372694) carboxylic acids, which are key components in a class of potent insecticides and herbicides. The synthesis often involves reactions that displace the halogen atoms or modify the ester group to build more complex heterocyclic structures that are central to the efficacy of the final agrochemical product.

Table 1: Selected Agrochemicals Derived from Halogenated Benzoic Acids

| Agrochemical Class | Target Application | Key Synthetic Precursor |

|---|---|---|

| Pyrazole Carboxamides | Fungicides, Insecticides | Substituted Pyrazole Carboxylic Acids |

| Biphenyl Ethers | Herbicides | Substituted Phenols |

This table illustrates classes of agrochemicals that can be synthesized from precursors structurally related to this compound.

Contribution to Heterocyclic Chemistry

Heterocyclic compounds are fundamental to medicinal chemistry and drug discovery. This compound is a significant contributor to this field due to its utility in constructing various heterocyclic systems.

Formation of Diverse Heterocyclic Systems

The reactivity of the carbon-halogen bonds and the ester functional group in this compound facilitates the synthesis of numerous heterocyclic scaffolds. It is a key building block for pyrazoles, which are known for a wide range of biological activities. nanobioletters.com The synthesis of substituted pyrazoles can be achieved through multi-step reaction sequences that utilize this compound as a starting point.

Reagent in Cyclization Reactions

Cyclization reactions are essential for forming the ring structures of heterocyclic compounds. This compound participates in various cyclization strategies, often after initial modification. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then react with other difunctional molecules to form heterocyclic rings. The bromine and chlorine atoms can be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce substituents that subsequently participate in intramolecular cyclization to yield complex polycyclic systems.

Applications in Material Science

The utility of this compound extends beyond life sciences into the realm of material science. glindiachemicals.com Its derivatives are being explored for the creation of functional materials like dyes, liquid crystals, and polymers. glindiachemicals.com The rigid aromatic core and the potential for forming extended conjugated systems through reactions at the halogen sites make it an attractive building block for materials with specific electronic and optoelectronic properties. For example, biaryl compounds synthesized from this intermediate can be incorporated into polymers to enhance their thermal stability and mechanical properties. evitachem.com

Development of Bioactive Molecules and Probes

In the field of medicinal chemistry, this compound and its parent acid, 5-bromo-2-chlorobenzoic acid, are pivotal starting materials for the synthesis of pharmacologically active compounds. glindiachemicals.com Notably, 5-bromo-2-chlorobenzoic acid is a key intermediate in the synthesis of antidiabetic drugs, such as Dapagliflozin and Empagliflozin. google.comepo.org These drugs belong to the class of SGLT2 inhibitors, which represent a significant advancement in the management of type 2 diabetes.

The synthesis of these complex drug molecules relies on the strategic manipulation of the functional groups present in the 5-bromo-2-chlorobenzoic acid core. The synthetic routes often involve multiple steps, including coupling reactions and the formation of glycosidic bonds, to arrive at the final active pharmaceutical ingredient.

Table 2: Bioactive Molecules Synthesized from Related Precursors

| Compound Name | Therapeutic Area | Precursor |

|---|---|---|

| Dapagliflozin | Antidiabetic | 5-Bromo-2-chlorobenzoic acid |

| Empagliflozin | Antidiabetic | 5-Bromo-2-chlorobenzoic acid |

This table highlights important pharmaceuticals derived from 5-bromo-2-chlorobenzoic acid, the hydrolyzed form of this compound, and related structures.

Analytical and Spectroscopic Characterization Techniques for Ethyl 5 Bromo 2 Chlorobenzoate and Its Derivatives

Chromatographic Methods for Purity Assessment

Chromatographic techniques are fundamental in determining the purity of Ethyl 5-bromo-2-chlorobenzoate by separating it from starting materials, by-products, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds like this compound. The technique provides information on both the retention time of the compound, which is indicative of its purity, and its mass spectrum, which confirms its identity. In the NIST (National Institute of Standards and Technology) mass spectrometry database, the spectrum for this compound is cataloged under the number 343081. google.com The analysis reveals a complex fragmentation pattern with a total of 104 distinct peaks. google.com The most prominent ions in the mass spectrum are crucial for structural confirmation. google.com

Table 1: Key GC-MS Data for this compound

| Parameter | Value |

|---|---|

| NIST Number | 343081 google.com |

| Total Peaks | 104 google.com |

| Top Peak (m/z) | 219 google.com |

| 2nd Highest Peak (m/z) | 217 google.com |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and impurity profiling of non-volatile compounds. A robust HPLC method has been developed for the analysis of this compound, enabling precise quantification and separation from related substances. uni-muenchen.de

A specific reverse-phase (RP) HPLC method has been established for the analysis of this compound. uni-muenchen.de This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) and a simple mobile phase, providing efficient separation. uni-muenchen.de

Table 2: Exemplary RP-HPLC Method Parameters for this compound

| Parameter | Description |

|---|---|

| Column | Newcrom R1 uni-muenchen.de |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid uni-muenchen.de |

The developed HPLC method can be readily adapted for coupling with a mass spectrometer (LC-MS). uni-muenchen.de For MS-compatible applications, the non-volatile acid modifier (phosphoric acid) in the mobile phase is replaced with a volatile alternative, such as formic acid. uni-muenchen.de This modification allows for the direct introduction of the eluent into the mass spectrometer, enabling the mass analysis of the separated components for definitive identification of impurities. uni-muenchen.de

A significant advantage of the established liquid chromatography method is its scalability. uni-muenchen.de The methodology can be scaled up from analytical-level separations to preparative separations. uni-muenchen.de This allows the same method, with appropriate adjustments in column size and flow rates, to be used for isolating and purifying larger quantities of this compound or for the isolation of specific impurities for further structural characterization. uni-muenchen.de

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Spectroscopic Identification

Spectroscopic methods are indispensable for the unequivocal identification and structural elucidation of this compound. While mass spectrometry data is available, specific nuclear magnetic resonance and infrared spectroscopy data for this particular compound are not detailed in the surveyed public literature. These techniques remain, however, the standard and expected methods for full structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons of the ethyl group and the aromatic ring give rise to distinct signals. The ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group due to spin-spin coupling. The aromatic protons, due to their distinct electronic environments influenced by the bromine and chlorine substituents, will appear as multiplets in the downfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum will show distinct signals for the carbonyl carbon of the ester group, the carbons of the aromatic ring, and the carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the halogen substituents.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~1.4 | ~14 | Triplet | ~7 |

| CH₂ | ~4.4 | ~62 | Quartet | ~7 |

| Aromatic H | 7.3 - 7.8 | - | Multiplet | - |

| Aromatic C | - | 128 - 135 | - | - |

| C=O | - | ~164 | - | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester will likely appear in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to be observed around 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations will produce signals in the 1450-1600 cm⁻¹ range. The presence of the C-Cl and C-Br bonds will give rise to absorptions in the fingerprint region, typically below 800 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | 1720 - 1740 | Strong |

| C-O (Ester) | Stretching | 1250 - 1300 | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| C-Cl | Stretching | 600 - 800 | Medium to Strong |

| C-Br | Stretching | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. The most common fragmentation pathways for ethyl esters involve the loss of the ethoxy group (-OCH₂CH₃) or the ethyl group (-CH₂CH₃), as well as cleavage at the carbonyl group.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 262/264/266 | [M]⁺ | Molecular Ion |

| 217/219/221 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 233/235/237 | [M - CH₂CH₃]⁺ | Loss of the ethyl group |

| 188/190 | [Br(Cl)C₆H₃CO]⁺ | Acylium ion |

Note: The presence of bromine and chlorine isotopes results in characteristic isotopic patterns for each fragment.

X-ray Crystallography for Structural Elucidation (if applicable to solid forms)

As this compound is a liquid at room temperature, X-ray crystallography would require the formation of a suitable single crystal, which can often be achieved by cooling the substance to its solid state. To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

However, crystallographic studies on derivatives of benzoic acid have revealed that the spatial arrangement of substituents on the benzene (B151609) ring can significantly influence the molecular packing in the crystal lattice. Should a crystalline form of this compound be obtained and analyzed, the data would provide invaluable insights into its solid-state conformation and intermolecular interactions.

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations on Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in predicting the reactivity of molecules like Ethyl 5-bromo-2-chlorobenzoate by elucidating key electronic properties.

Detailed research findings from DFT studies on substituted benzoates and similar aromatic compounds reveal that the distribution of electron density is a primary determinant of reactivity. scirp.orgmdpi.comnih.gov For this compound, the electronegative bromine and chlorine atoms significantly influence the electronic landscape of the benzene (B151609) ring. DFT calculations can map the electrostatic potential surface, highlighting regions of positive and negative charge. The areas around the halogen atoms and the carbonyl oxygen are expected to be electron-rich, while the carbon atoms of the aromatic ring and the carbonyl carbon would be relatively electron-poor.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters in determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. For halogenated benzoates, the presence of electron-withdrawing groups like bromine and chlorine tends to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. aip.orgresearchgate.netacs.org For this compound, MD simulations can provide a detailed understanding of its conformational flexibility, particularly concerning the ethyl ester group.

The rotation around the single bonds within the ethyl ester moiety (C-O and C-C bonds) allows the molecule to adopt various conformations. chemistrysteps.comlibretexts.orgbyjus.com MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations. chemistrysteps.comlibretexts.orgbyjus.com It is generally expected that the staggered conformations of the ethyl group are energetically favored over the eclipsed conformations. byjus.comkhanacademy.org

Furthermore, MD simulations can reveal the interactions between the ethyl ester group and the substituted aromatic ring. The simulations can quantify the rotational barriers between different conformers, providing insights into the molecule's flexibility and the likelihood of it adopting specific shapes in different environments. aip.orgnih.gov

Table 2: Illustrative Conformational Data from a Hypothetical MD Simulation of this compound

| Dihedral Angle | Most Populated Angle (degrees) | Energy Barrier (kcal/mol) |

| C(aromatic)-C(carbonyl)-O-C(ethyl) | 180 (trans) | 5-7 |

| C(carbonyl)-O-C(ethyl)-C(methyl) | 180 (anti) | 3-5 |

Note: This table presents illustrative data to demonstrate the outputs of a molecular dynamics simulation for conformational analysis.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For derivatives of this compound, QSAR models can be developed to predict their potential therapeutic or toxic effects. nih.govnih.govmdpi.com

In a typical QSAR study, a set of derivatives with known biological activities is used to train a model. arxiv.orgnih.govnih.govchitkara.edu.in Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each derivative. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).